molecular formula C6H8N2O5 B1401385 Isoxazol-4-ylmethanamine oxalate CAS No. 1187927-50-9

Isoxazol-4-ylmethanamine oxalate

Cat. No.: B1401385
CAS No.: 1187927-50-9
M. Wt: 188.14 g/mol
InChI Key: DTCNQHCIGAYABF-UHFFFAOYSA-N
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Description

Isoxazol-4-ylmethanamine oxalate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isoxazol-4-ylmethanamine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxalate decarboxylase, an enzyme involved in the conversion of oxalate to carbon dioxide and formate . This interaction enhances the catalytic efficiency and stability of the enzyme under physiological conditions . Additionally, this compound may interact with other proteins involved in oxalate metabolism, influencing their activity and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cellular bioenergetics, redox homeostasis, and immune responses . For example, in macrophages, this compound impairs cellular bioenergetics, decreases mitochondrial complex I and IV activity, and reduces ATP levels . It also increases reactive oxygen species levels and pro-inflammatory cytokine expression while decreasing anti-inflammatory cytokine levels . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, influencing their activity and stability. For instance, it has been reported to inhibit or activate enzymes involved in oxalate metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxalate levels and preventing kidney stone formation . At higher doses, this compound can cause toxic or adverse effects, including damage to renal tissues and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism . It interacts with enzymes such as oxalate decarboxylase and glyoxylate oxidase, influencing their activity and stability . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, the oxalate transporter OxlT plays a crucial role in the uptake and distribution of the compound within cells . This compound can also interact with other transporters and binding proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-4-ylmethanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-4-carboxylic acid derivatives, while reduction may produce isoxazole-4-ylmethanol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isoxazol-4-ylmethanamine oxalate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness allows it to be used in a wide range of applications, from drug discovery to material science .

Properties

IUPAC Name

oxalic acid;1,2-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCNQHCIGAYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743913
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-50-9
Record name 4-Isoxazolemethanamine, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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